molecular formula C21H21N3O3S B2866204 4-methoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide CAS No. 941898-77-7

4-methoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2866204
CAS No.: 941898-77-7
M. Wt: 395.48
InChI Key: YZLUXKSLEPHSOO-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a synthetic benzamide-thiazole derivative of interest in medicinal chemistry and neuroscience research. Compounds within this structural class are frequently investigated as potential multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . The molecular architecture, featuring a benzamide group linked to a thiazole ring, is a recognized pharmacophore for targeting central nervous system (CNS) disorders . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Its primary research value lies in its potential to interact with multiple biological targets simultaneously. Similar analogs are explored for their activity on various targets, which may include histamine H3 receptors (H3R) and cholinesterase enzymes (AChE/BuChE) . The antagonism of H3R can modulate the release of key neurotransmitters such as acetylcholine, dopamine, and serotonin, offering a pathway to address cognitive deficits . Concurrently, the inhibition of cholinesterases can elevate acetylcholine levels in the synaptic cleft, potentially ameliorating cholinergic neurotransmission loss associated with cognitive decline . Researchers can utilize this chemical as a tool compound to probe the synergistic effects of multitarget engagement in preclinical models of CNS diseases. Please note that this product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures. Buyer assumes responsibility for confirming product identity and purity for their specific research applications.

Properties

IUPAC Name

4-methoxy-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-18-9-7-16(8-10-18)20(26)24-21-23-17(14-28-21)13-19(25)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLUXKSLEPHSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzamides, characterized by its unique structural features including a methoxy group and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.5 g/mol
  • Functional Groups : Methoxy group, thiazole ring, benzamide core.
FeatureDescription
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight345.5 g/mol
Key Functional GroupsMethoxy, Thiazole, Benzamide

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC₅₀ value of approximately 3.1 µM against the MCF-7 breast cancer cell line, suggesting potent antiproliferative effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. Molecular docking studies suggest that it binds effectively to protein receptors involved in cell signaling pathways, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, disrupting metabolic processes essential for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses to growth signals.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory potential. Preliminary studies indicate that it may reduce inflammation markers in vitro, making it a candidate for further exploration as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds within the benzamide class. For example:

  • Synthesis and Evaluation :
    • A study synthesized various N-substituted benzamides and evaluated their biological activities against different cancer cell lines.
    • Results indicated that modifications in the methoxy group position significantly influenced the antiproliferative activity .
  • Comparative Analysis :
    • The efficacy of this compound was compared with known chemotherapeutic agents like doxorubicin.
    • The compound exhibited comparable or superior activity in some cases, highlighting its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Modifications vs. Target Compound Physicochemical/Biological Insights Reference
4-Methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide Phenethylamino → 4-phenylpiperazine Increased basicity; enhanced GPCR affinity
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thiazole → thienopyrimidine; phenethylamino → CF₃-phenoxy Improved metabolic stability; altered π-π interactions
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Methoxy → methyl; phenethylamino → coumarin Enhanced fluorescence; potential imaging applications
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Phenethylamino → 2,6-difluorobenzyl; benzamide → pivalamide Increased lipophilicity; altered target selectivity
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide Phenethylamino → sulfamoyl-phenylthiazole Improved solubility via sulfonamide group

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues range from 195–240°C, suggesting high crystallinity . 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide: Melts at 210–212°C, indicating similar stability .
  • Spectroscopic Data :
    • IR : Methoxy C-O stretch at ~1240–1250 cm⁻¹; amide C=O at ~1660–1680 cm⁻¹ .
    • ¹H NMR : Methoxy protons at δ 3.7–3.9 ppm; thiazole protons at δ 7.2–8.1 ppm .

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